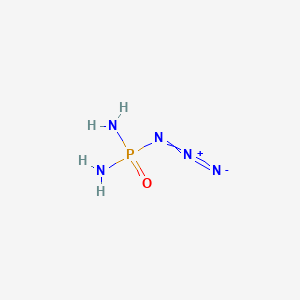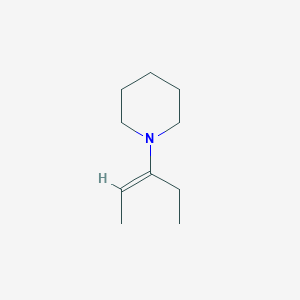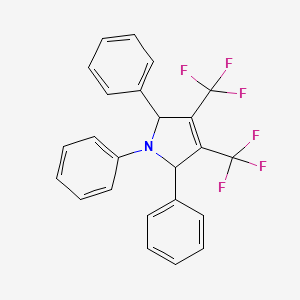
1,2,5-Triphenyl-3,4-bis(trifluoromethyl)-2,5-dihydro-1h-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,5-Triphenyl-3,4-bis(trifluoromethyl)-2,5-dihydro-1h-pyrrole is a complex organic compound characterized by its unique structure, which includes three phenyl groups and two trifluoromethyl groups attached to a dihydropyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Triphenyl-3,4-bis(trifluoromethyl)-2,5-dihydro-1h-pyrrole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved by reacting an appropriate dicarbonyl compound with an amine under acidic or basic conditions.
Introduction of Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts alkylation reactions, where benzene or substituted benzene reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.
化学反応の分析
Types of Reactions
1,2,5-Triphenyl-3,4-bis(trifluoromethyl)-2,5-dihydro-1h-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives with different substitution patterns.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and trifluoromethyl groups, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce various dihydropyrrole derivatives. Substitution reactions can lead to a wide range of substituted phenyl and trifluoromethyl derivatives.
科学的研究の応用
1,2,5-Triphenyl-3,4-bis(trifluoromethyl)-2,5-dihydro-1h-pyrrole has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Medicinal Chemistry: It is investigated for its potential biological activities and as a lead compound for drug development.
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
作用機序
The mechanism of action of 1,2,5-Triphenyl-3,4-bis(trifluoromethyl)-2,5-dihydro-1h-pyrrole depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In medicinal chemistry, its mechanism of action would involve interactions with biological targets, such as enzymes or receptors, leading to specific biological effects.
類似化合物との比較
Similar Compounds
1,2,5-Triphenyl-2,5-dihydro-1h-pyrrole: Lacks the trifluoromethyl groups, leading to different chemical properties and reactivity.
3,4-Diphenyl-2,5-dihydro-1h-pyrrole: Contains fewer phenyl groups, affecting its stability and reactivity.
1,2,5-Triphenyl-3,4-dimethyl-2,5-dihydro-1h-pyrrole: Substitution of trifluoromethyl groups with methyl groups results in different electronic and steric effects.
Uniqueness
1,2,5-Triphenyl-3,4-bis(trifluoromethyl)-2,5-dihydro-1h-pyrrole is unique due to the presence of both phenyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a versatile compound in various chemical reactions and applications.
特性
CAS番号 |
13175-04-7 |
|---|---|
分子式 |
C24H17F6N |
分子量 |
433.4 g/mol |
IUPAC名 |
1,2,5-triphenyl-3,4-bis(trifluoromethyl)-2,5-dihydropyrrole |
InChI |
InChI=1S/C24H17F6N/c25-23(26,27)19-20(24(28,29)30)22(17-12-6-2-7-13-17)31(18-14-8-3-9-15-18)21(19)16-10-4-1-5-11-16/h1-15,21-22H |
InChIキー |
PWRUXRHISUYUSR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(=C(C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


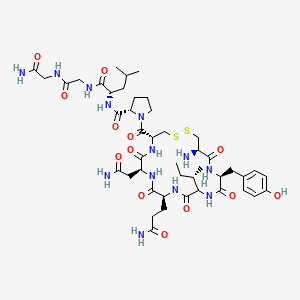
![2-[(1-hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide](/img/structure/B14708008.png)
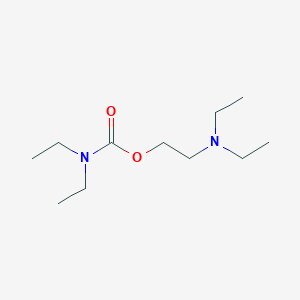

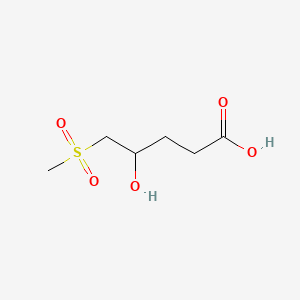
![6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14708026.png)
![L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-](/img/structure/B14708029.png)

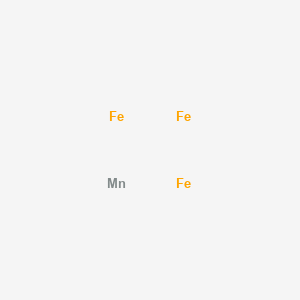

![Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine](/img/structure/B14708054.png)

